Benzo[b]thiophen-5-amine
Overview
Description
Benzo[b]thiophen-5-amine, also known as 1-Benzothiophen-5-amine, is a chemical compound with the molecular formula C8H7NS . It has a molecular weight of 149.211 g/mol . It is also known by other names such as 5-aminobenzothiophene, 5-aminobenzo b thiophene, benzo b thiophen-5-ylamine, 5-aminothionaphthene, benzothiophen-5-amine, 1-benzothien-5-ylamine, 5-amino-benzo b thiophene, and benzo b thiophene-5-ylamine .
Synthesis Analysis
The synthesis of Benzo[b]thiophen-5-amine and its derivatives has attracted intensive research due to their wide range of applicability . Various catalysts and substrates have been applied for benzo[b]thiophene synthesis . A recent approach involves the reaction of aryne intermediates with a variety of sulfides .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophen-5-amine can be represented by the SMILES notation: C1=CC2=C(C=CS2)C=C1N . This indicates that the molecule consists of a benzene ring fused with a thiophene ring, with an amine group attached at the 5th position .Chemical Reactions Analysis
Benzo[b]thiophenes are aromatic heterocyclic compounds containing benzene and thiophene rings . They have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Scientific Research Applications
Synthesis of Multisubstituted Benzothiophenes
Field
Chemical Science
Application
Benzo[b]thiophenes are a promising class of organosulfur compounds. Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences and materials chemistry .
Method
An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
Results
The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .
Biological Evaluation of Benzothiophene Derivatives
Field
Biological Science
Application
Benzothiophene derivatives were synthesized and their antimicrobial properties were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
Method
The benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions .
Results
The results of the biological evaluation are not provided in the source .
Antimicrobial Properties
Application
Benzothiophene derivatives have been found to have antimicrobial properties. They were tested against indicator microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
Results
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E), 3-ethynyl-2-(thiophen-2-yl) benzo[b]thiophene (12L) and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12J) displayed high antibacterial activity against S. aureus .
Antifungal Agents
Application
Some benzothiophene derivatives have been found to have potential as antifungal agents against current fungal diseases .
Results
3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K) were found to have potentials to be used as antifungal agents .
Antioxidant Capacities
Application
Some benzothiophene derivatives have been found to have high antioxidant capacities .
Results
3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively .
Safety And Hazards
Future Directions
Benzo[b]thiophenes have a broad range of applications in medicinal chemistry such as antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities . They have also been used as organic photoelectric materials and organic semiconductors . Due to such a wide range of applicability, the synthesis of benzo[b]thiophene derivatives is expected to continue attracting intensive research .
properties
IUPAC Name |
1-benzothiophen-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPYTANKWDPRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302075 | |
Record name | Benzo[b]thiophen-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-5-amine | |
CAS RN |
20532-28-9 | |
Record name | Benzo[b]thiophen-5-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[b]thiophen-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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